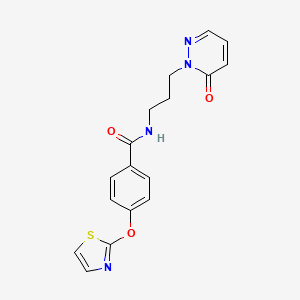

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide

説明

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound characterized by a benzamide core substituted with a thiazol-2-yloxy group at the para position and a 3-(6-oxopyridazin-1(6H)-yl)propyl chain at the nitrogen atom. The pyridazinone and thiazole moieties confer unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves coupling 4-(thiazol-2-yloxy)benzoic acid with 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine via amide bond formation under standard coupling conditions.

特性

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c22-15-3-1-9-20-21(15)11-2-8-18-16(23)13-4-6-14(7-5-13)24-17-19-10-12-25-17/h1,3-7,9-10,12H,2,8,11H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNCVSFDRSRNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound features a pyridazine moiety linked to a thiazole and a benzamide group, which are known for their diverse biological activities. The structural formula can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

Synthesis

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide typically involves several steps:

- Formation of the pyridazine ring through cyclization reactions.

- Alkylation of the pyridazine with a propyl group.

- Coupling with thiazole and benzamide moieties under controlled conditions to ensure high yield and purity.

Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

1. Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, particularly:

- Cyclooxygenase (COX) : Inhibitors targeting COX enzymes are crucial in managing inflammation and pain.

- Lipoxygenase (LOX) : Compounds that inhibit LOX can reduce leukotriene production, thus mitigating inflammatory responses.

In vitro studies have shown that similar pyridazine derivatives possess IC50 values ranging from 0.05 to 0.14 mM for COX-2 inhibition, indicating potent activity against this target .

| Compound Type | Target Enzyme | IC50 Range (mM) |

|---|---|---|

| Pyridazine Derivatives | COX-2 | 0.05 - 0.14 |

| Pyridazine Derivatives | LOX | 2 - 7 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of both thiazole and pyridazine rings enhances its interaction with microbial targets, potentially disrupting their metabolic pathways.

3. Enzyme Inhibition

Research indicates that N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide may interact with multiple biological targets:

- It may modulate enzyme activity through competitive inhibition or allosteric mechanisms, particularly affecting enzymes involved in metabolic processes .

The proposed mechanisms include:

- Binding Affinity : The compound likely binds to the active sites of COX and LOX enzymes, preventing substrate access.

- Signal Pathway Modulation : It may influence signaling pathways related to inflammation and cell proliferation, potentially through receptor interactions.

Study on Anti-inflammatory Effects

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry evaluated the anti-inflammatory properties of pyridazine-based compounds similar to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide. The results indicated significant inhibition of COX enzymes, supporting the potential use of these compounds as therapeutic agents in inflammatory diseases .

Study on Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of thiazole-containing compounds revealed that they exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting that N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide could be developed into an effective antimicrobial agent .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

While direct comparative studies on this compound are scarce, its structural features align with two broad classes of bioactive molecules: thiazole-containing benzamides and pyridazinone derivatives. Below, we contrast its properties with representative analogs and the metal complexes described in (Table 1).

Table 1: Comparative Analysis of Key Compounds

| Property | N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide | Sodium [(DMSO)(Imidazole-propyl-naphthalene-benzamide)RuCl₄] (Compound I) | Dichloridobis(indazole-carboxylato)Pt(IV) (Compound II) |

|---|---|---|---|

| Core Structure | Organic benzamide with pyridazinone/thiazole | Ruthenium(III) complex with imidazole and naphthalene ligands | Platinum(IV) complex with indazole and ethanediamine |

| Molecular Weight | ~430 g/mol (estimated) | ~950 g/mol | ~850 g/mol |

| Key Functional Groups | Amide, thiazole ether, pyridazinone | Sulfoxide, imidazole, chlorido ligands | Carboxylato, chlorido, amine ligands |

| Solubility | Moderate in DMSO, low in water | High aqueous solubility (sodium salt) | Low aqueous solubility |

| Therapeutic Target | Kinase inhibition (hypothetical) | Anticancer (Ru complexes target DNA/proteins) | Anticancer (Pt(IV) prodrugs for cisplatin resistance) |

Key Observations:

Structural Divergence : Unlike the platinum and ruthenium complexes in , the target compound lacks a metal center, relying on organic heterocycles for bioactivity. This reduces risks of metal-associated toxicity but may limit DNA-binding efficacy compared to Pt/Ru analogs .

Thiazole vs. Indazole/Imidazole : The thiazol-2-yloxy group in the target compound may enhance π-π stacking with enzyme active sites, whereas indazole/imidazole ligands in Compounds I and II favor metal coordination and redox activity.

Solubility and Bioavailability : The sodium salt form of Compound I improves aqueous solubility, a challenge for the target compound, which likely requires formulation optimization for in vivo use.

Pharmacological and Biochemical Insights

- Kinase Inhibition Potential: Pyridazinone derivatives are known inhibitors of phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs). The thiazole moiety may further enhance selectivity for ATP-binding pockets, as seen in analogous thiazole-containing kinase inhibitors (e.g., dasatinib analogs).

- Metabolic Stability: The propyl linker and pyridazinone ring may improve metabolic stability compared to shorter-chain benzamides, though in vitro hepatic microsome data are needed for validation.

- Toxicity Profile : Unlike platinum complexes (Compound II), which exhibit nephrotoxicity and myelosuppression, the organic structure of the target compound may reduce off-target effects, pending rigorous toxicological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。